molecular formula C19H25N5O2S B6562726 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide CAS No. 1091179-17-7

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide

Cat. No.: B6562726
CAS No.: 1091179-17-7
M. Wt: 387.5 g/mol
InChI Key: XZKZVFWTLPRNLD-UHFFFAOYSA-N
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Description

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.17289623 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F5331-0482 is the Immunoglobulin-like Transcript 3 (ILT3) receptor . ILT3 is a cell surface inhibitory receptor expressed on various immune cells including dendritic cells, monocytic myeloid cells, and macrophages . The expression of ILT3 on these cells is thought to be involved in immune suppression and antigen-specific immune tolerance, contributing to an immunosuppressive tumor microenvironment .

Mode of Action

F5331-0482, a humanized IgG4 anti-ILT3 monoclonal antibody, binds to the ILT3 receptor, thereby blocking its signaling . This action can mediate T-cell suppression and promote tumor infiltration . By targeting ILT3, F5331-0482 may exhibit antitumor activity in patients with certain types of cancers where ILT3 is highly expressed .

Biochemical Pathways

It is known that ilt3 plays a role in immune suppression and antigen-specific immune tolerance . Therefore, by inhibiting ILT3, F5331-0482 could potentially disrupt these pathways and restore immune response against tumors .

Pharmacokinetics

The pharmacokinetic properties of F5331-0482 are currently being evaluated in clinical trials . These studies aim to assess the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which will provide insights into the drug’s bioavailability and its behavior in the body .

Result of Action

The molecular and cellular effects of F5331-0482’s action are expected to involve the restoration of immune response against tumors by blocking the inhibitory ILT3 receptor . This could potentially lead to the reduction of tumor size and improved patient outcomes .

Action Environment

The efficacy and stability of F5331-0482 could be influenced by various environmental factors, such as the patient’s overall health, the presence of other medications, and specific characteristics of the tumor environment

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c25-17(21-12-14-8-10-20-11-9-14)7-6-16-13-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h8-11,13,15H,1-7,12H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZVFWTLPRNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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